molecular formula C27H26N4O2S2 B5229969 3-[(2,4-dimethylphenyl)methylsulfanyl]-12,12-dimethyl-7-phenyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one

3-[(2,4-dimethylphenyl)methylsulfanyl]-12,12-dimethyl-7-phenyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one

Cat. No.: B5229969
M. Wt: 502.7 g/mol
InChI Key: OJHCRPPVNWQCLN-UHFFFAOYSA-N
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Description

3-[(2,4-dimethylphenyl)methylsulfanyl]-12,12-dimethyl-7-phenyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[77002,6010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one is a complex organic compound with a unique structure that includes multiple rings and heteroatoms

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions would depend on the specific functional groups involved. For example, oxidation reactions might use reagents such as potassium permanganate or chromium trioxide, while reduction reactions could involve hydrogen gas and a palladium catalyst. Substitution reactions might use halogenating agents or nucleophiles. The major products formed from these reactions would depend on the specific conditions and reagents used .

Scientific Research Applications

3-[(2,4-dimethylphenyl)methylsulfanyl]-12,12-dimethyl-7-phenyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one has potential applications in various scientific research fields. In chemistry, it could be used as a building block for the synthesis of more complex molecules. In biology and medicine, it might be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. In industry, it could be used in the development of new materials or as a catalyst in chemical reactions .

Mechanism of Action

The mechanism of action of 3-[(2,4-dimethylphenyl)methylsulfanyl]-12,12-dimethyl-7-phenyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one would depend on its specific interactions with molecular targets and pathways. These interactions could involve binding to specific proteins or enzymes, altering their activity, or modulating signaling pathways within cells. Further research would be needed to elucidate the exact mechanism of action .

Comparison with Similar Compounds

Similar compounds to 3-[(2,4-dimethylphenyl)methylsulfanyl]-12,12-dimethyl-7-phenyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one include other tetracyclic compounds with similar functional groups. These compounds might share some chemical properties and reactivity but could differ in their specific applications and biological activities.

Properties

IUPAC Name

3-[(2,4-dimethylphenyl)methylsulfanyl]-12,12-dimethyl-7-phenyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O2S2/c1-16-10-11-18(17(2)12-16)15-34-26-29-28-25-30(19-8-6-5-7-9-19)23(32)22-20-13-27(3,4)33-14-21(20)35-24(22)31(25)26/h5-12H,13-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJHCRPPVNWQCLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CSC2=NN=C3N2C4=C(C5=C(S4)COC(C5)(C)C)C(=O)N3C6=CC=CC=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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